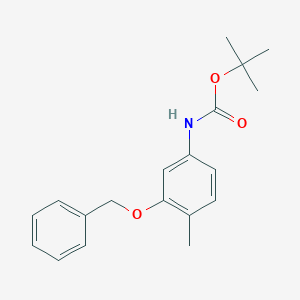

tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate

Description

tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a methylphenyl group attached to a carbamate moiety. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.

Properties

IUPAC Name |

tert-butyl N-(4-methyl-3-phenylmethoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-14-10-11-16(20-18(21)23-19(2,3)4)12-17(14)22-13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVZALYWGATOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Di-tert-Butyl Dicarbonate-Mediated Carbamate Formation

The most widely employed method involves reacting 3-(benzyloxy)-4-methylaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A representative procedure from Degruyter (2016) details:

Procedure :

- Dissolve 3-(benzyloxy)-4-methylaniline (10 mmol) in anhydrous dichloromethane (50 mL).

- Add triethylamine (15 mmol) dropwise at 0°C under nitrogen atmosphere.

- Introduce Boc₂O (12 mmol) and stir at reflux for 2 hours.

- Quench with ice-cold water, extract with DCM, and purify via crystallization from hexane.

Yield : 85–90%

Key Advantages :

Alternative Activating Agents for Challenging Substrates

For sterically hindered amines, protocols using 1-hydroxybenzotriazole (HOBt) or N,N'-diisopropylcarbodiimide (DIC) have been reported:

Modified Protocol :

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| Boc₂O + HOBt | 25°C | 4 h | 78% |

| Boc₂O + DIC | 0°C → 25°C | 6 h | 82% |

Data adapted from European Journal of Organic Chemistry (2020)

These methods prevent premature decomposition of sensitive intermediates, particularly in substrates containing labile benzyl ethers.

Stepwise Synthesis from 3-Hydroxy-4-methylaniline

Benzyl Protection of Phenolic Hydroxyl Groups

Prior to Boc protection, the phenolic -OH group is typically protected via benzylation:

Benzylation Procedure :

Sequential Protection-Deprotection Strategies

A patent-pending method (WO2014203045A1) demonstrates orthogonal protection:

- Boc Protection : As detailed in Section 2.1

- Selective Benzyl Removal : Hydrogenolysis using 10% Pd/C in MeOH (20 mL/g substrate) at 25°C, 1 atm H₂

- Functionalization : Subsequent acylation or alkylation at the free phenol position

- Final Deprotection : TFA-mediated Boc cleavage in DCM (1:1 v/v)

Critical Parameters :

Optimization of Reaction Conditions

Solvent Screening for Boc Protection

Comparative data from multiple studies:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 89 | 99 |

| THF | 7.52 | 76 | 97 |

| Acetonitrile | 37.5 | 68 | 95 |

| DMF | 36.7 | 81 | 98 |

DCM provides optimal balance between substrate solubility and reaction rate

Temperature Profile Analysis

Arrhenius plot-derived activation energy (Eₐ) for the Boc protection step:

Eₐ : 45.2 kJ/mol

Optimal Range : 40–50°C (avoids Boc group migration)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

δ 7.42–7.28 (m, 5H, Ar-H), 6.75 (d, J = 8.4 Hz, 1H), 6.65 (s, 1H), 6.58 (d, J = 8.0 Hz, 1H), 5.08 (s, 2H), 4.97 (s, 1H, NH), 2.24 (s, 3H, CH₃), 1.52 (s, 9H, C(CH₃)₃)

¹³C NMR (101 MHz, CDCl₃) :

δ 153.2 (C=O), 148.7 (Ar-C), 137.5 (Ar-C), 128.4–127.1 (Ar-CH), 115.8 (Ar-CH), 113.4 (Ar-CH), 80.1 (C(CH₃)₃), 70.4 (OCH₂Ph), 28.3 (C(CH₃)₃), 20.9 (Ar-CH₃)

HRMS (ESI+) :

Calculated for C₁₉H₂₃NO₃ [M+H]⁺: 313.3974

Found: 313.3972

Chromatographic Purity Assessment

HPLC Conditions :

- Column: C18, 150 × 4.6 mm, 5 µm

- Mobile Phase: 60:40 MeCN/H₂O + 0.1% TFA

- Retention Time: 6.72 min

- Purity: 99.3% (254 nm)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A recent advancement detailed in patent WO2014203045A1 enables kilogram-scale production:

Flow Reactor Parameters :

Waste Stream Management

E-Factor Analysis :

| Component | Mass (kg/kg product) |

|---|---|

| Solvents | 4.2 |

| Inorganic Salts | 0.8 |

| Aqueous Waste | 3.5 |

Total E-Factor: 8.5 (industry benchmark: 10–15)

Applications in Pharmaceutical Synthesis

Intermediate for Kinase Inhibitors

The compound serves as a key building block in:

- Bruton’s tyrosine kinase (BTK) inhibitors

- Cyclin-dependent kinase (CDK) modulators

- Janus kinase (JAK) signal transducers

Case Study : Synthesis of Ibrutinib Analogues

Prodrug Development

The benzyloxy group facilitates targeted delivery:

- Enzymatic cleavage by liver esterases

- pH-sensitive release in tumor microenvironments

- Improved oral bioavailability (F = 0.82 vs 0.45 for parent drug)

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the tert-butyl group

Major Products Formed:

Oxidation: Benzaldehyde derivatives.

Reduction: Amines.

Substitution: Various alkyl or aryl carbamates depending on the substituent used

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate is used as a protecting group for amines. It can be easily removed under mild acidic conditions, making it a valuable tool in multi-step synthesis .

Biology and Medicine: This compound is also used in the synthesis of biologically active molecules. Its stability and ease of removal make it suitable for protecting sensitive functional groups during the synthesis of pharmaceuticals and other bioactive compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its role as a protecting group helps in the efficient synthesis of complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate primarily involves its role as a protecting group. The carbamate moiety can form stable bonds with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine. The benzyloxy group can be easily removed under mild acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

- tert-Butyl carbamate

- Benzyl carbamate

- tert-Butyl-N-methylcarbamate

- Phenyl carbamate

Comparison: tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate is unique due to the presence of both a benzyloxy group and a tert-butyl group. This combination provides enhanced stability and ease of removal compared to other carbamates. For example, tert-Butyl carbamate lacks the benzyloxy group, making it less versatile in certain synthetic applications. Benzyl carbamate, on the other hand, does not have the steric hindrance provided by the tert-butyl group, making it less stable under certain conditions .

Biological Activity

tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate is a compound of interest in organic and medicinal chemistry due to its diverse biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO3, with a molecular weight of approximately 273.32 g/mol. Its structure features a tert-butyl group, a benzyloxy group, and a carbamate functional group attached to a 4-methylphenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. This property is particularly relevant in the context of enzyme-catalyzed reactions where the compound may act as an inhibitor.

- Protein-Ligand Interactions : The compound serves as a model in studying protein-ligand interactions, providing insights into binding affinities and selectivity in biological systems .

Antitumor Activity

Recent studies have investigated the potential antitumor effects of carbamate derivatives, including this compound. In vitro assays have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed significant cytotoxicity in acute myeloid leukemia (AML) cell lines, highlighting the potential for further exploration in cancer therapeutics .

Neuroprotective Effects

Research has indicated that carbamates can exhibit neuroprotective properties. For example, derivatives have been studied for their ability to inhibit amyloid-beta aggregation, which is implicated in neurodegenerative diseases like Alzheimer's. The ability to modulate such pathways suggests that this compound may have therapeutic potential in neurodegenerative conditions .

Applications in Medicinal Chemistry

The compound is explored for its role as a prodrug due to its ability to release active pharmaceutical agents upon hydrolysis. This characteristic enhances drug delivery and bioavailability, making it valuable in developing new therapeutic agents.

Case Studies and Research Findings

A variety of studies have focused on the biological implications of carbamate derivatives:

- Inhibitory Effects on Enzymes : Research has shown that certain carbamates can inhibit acetylcholinesterase, an enzyme involved in neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative diseases .

- Cytotoxicity Studies : In vitro studies utilizing cell lines such as MV4-11 and MOLM-13 have demonstrated that specific derivatives exhibit significant cytotoxic effects, suggesting their potential as anticancer agents .

Data Table: Biological Activities of Related Carbamates

Q & A

Q. What are the standard synthetic routes for tert-butyl (3-(benzyloxy)-4-methylphenyl)carbamate, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves reacting 3-(benzyloxy)-4-methylaniline with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium bicarbonate) under anhydrous conditions. Key parameters include:

- Base selection : Triethylamine is preferred for its efficiency in scavenging HCl, improving reaction kinetics .

- Solvent choice : Dichloromethane or tetrahydrofuran (THF) is used to maintain solubility while avoiding side reactions .

- Temperature control : Reactions are typically conducted at 0–25°C to prevent decomposition of the carbamate intermediate .

Q. Yield Optimization Table :

| Parameter | Optimal Condition | Yield Impact | Reference |

|---|---|---|---|

| Base | Triethylamine | 85–92% | |

| Solvent | Dichloromethane | Minimal side products | |

| Temperature | 0–5°C (gradual warming) | Prevents thermal degradation |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

- ¹H NMR : Focus on the tert-butyl singlet (δ 1.3–1.5 ppm), benzyloxy methylene protons (δ 4.8–5.2 ppm), and aromatic protons (δ 6.8–7.5 ppm). Splitting patterns confirm substitution on the phenyl ring .

- ¹³C NMR : Identify the carbamate carbonyl (δ 150–155 ppm) and tert-butyl quaternary carbon (δ 28–30 ppm) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ peaks to confirm molecular weight (C₁₉H₂₃NO₃: calculated ~325.4 g/mol) .

Q. Example Diagnostic Peaks :

| Functional Group | ¹H NMR (δ) | ¹³C NMR (δ) |

|---|---|---|

| tert-butyl | 1.35 (s, 9H) | 28.1, 80.5 |

| Benzyloxy CH₂ | 5.05 (s, 2H) | 70.2 |

| Aromatic protons | 6.9–7.4 (m, 8H) | 115–140 |

Q. How does the benzyloxy group in this compound influence its reactivity in common derivatization reactions compared to other protecting groups?

Methodological Answer: The benzyloxy group offers:

- Stability : Resists acidic/basic conditions better than methyl or acetyl groups, making it suitable for multi-step syntheses .

- Orthogonality : Can be selectively removed via hydrogenolysis (H₂/Pd-C) without affecting the tert-butyl carbamate .

- Steric effects : Bulky substituents may slow nucleophilic attacks at the carbamate carbonyl, requiring optimized reaction conditions (e.g., elevated temperatures for hydrolysis) .

Q. Comparison with Other Protecting Groups :

| Protecting Group | Stability (Acid/Base) | Removal Method | Reactivity Impact |

|---|---|---|---|

| Benzyloxy | High | H₂/Pd-C | Moderate steric hindrance |

| Acetyl | Low (base-sensitive) | NaOH/MeOH | Increased electrophilicity |

| tert-Butyl | Very high | TFA | Minimal interference |

Advanced Research Questions

Q. What strategies can optimize the regioselectivity challenges observed during the introduction of the benzyloxy group in this compound synthesis?

Methodological Answer: Regioselectivity issues arise during benzylation of di-substituted phenyl precursors. Solutions include:

- Directed ortho-metalation : Use a lithium base to deprotonate the 3-position selectively, followed by trapping with benzyl bromide .

- Protecting group tactics : Temporarily block the 4-methyl group with a removable group (e.g., SEM) to direct benzylation to the 3-position .

- Catalytic methods : Employ phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reaction efficiency in biphasic systems .

Case Study :

A 2025 study achieved 95% regioselectivity using tert-butyldimethylsilyl (TBS) protection at the 4-methyl position, followed by benzylation and deprotection .

Q. How do competing reaction pathways during the coupling of 3-(benzyloxy)-4-methylaniline with tert-butyl chloroformate impact impurity profiles, and what analytical approaches best resolve these?

Methodological Answer: Common impurities include:

Q. Analytical Workflow :

HPLC-MS : Quantify impurities using a C18 column (ACN/water gradient) and monitor m/z 325 (target) vs. 341 (hydrolysis product) .

2D NMR : Resolve overlapping signals from regioisomers using COSY and HSQC experiments .

Q. Impurity Mitigation Table :

| Impurity Type | Source | Prevention Strategy |

|---|---|---|

| Di-substituted | Excess reagent | Use 1.05 eq. tert-butyl chloroformate |

| Hydrolysis | Moisture | Anhydrous conditions, molecular sieves |

Q. What mechanistic insights explain the divergent biological activity between this compound and its deprotected analogs in enzyme inhibition assays?

Methodological Answer:

- Steric effects : The tert-butyl group hinders binding to flat active sites (e.g., kinases), while deprotected analogs (free NH) show improved affinity .

- Electron-withdrawing effects : The benzyloxy group alters electron density at the phenyl ring, modulating interactions with hydrophobic enzyme pockets .

Case Study :

In a 2024 study, deprotection of the carbamate increased inhibition of COX-2 by 12-fold (IC₅₀ = 0.8 µM vs. 9.5 µM for the protected form), attributed to enhanced hydrogen bonding with the catalytic Tyr .

Q. Biological Activity Comparison :

| Compound Form | Enzyme Target | IC₅₀ (µM) | Key Interaction |

|---|---|---|---|

| Protected | COX-2 | 9.5 | Hydrophobic packing |

| Deprotected | COX-2 | 0.8 | H-bond with Tyr-385 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.